Morpholine, 4-((3,4,5-trimethoxyphenyl)thioacetyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3,4,5-Trimethoxyphenyl)thioacetyl]morpholine is a chemical compound with the molecular formula C15H21NO4S and a molecular weight of 311.4 g/mol . This compound features a morpholine ring attached to a thioacetyl group, which is further connected to a trimethoxyphenyl moiety. The presence of the trimethoxyphenyl group is significant due to its electron-rich nature, which imparts unique chemical properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4,5-Trimethoxyphenyl)thioacetyl]morpholine typically involves the reaction of 3,4,5-trimethoxythiophenol with morpholine in the presence of an acetylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of 4-[(3,4,5-Trimethoxyphenyl)thioacetyl]morpholine may involve a continuous flow process to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-[(3,4,5-Trimethoxyphenyl)thioacetyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioacetyl group to a thiol or thioether using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in dry ether or tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Halogenated or nitrated derivatives of the trimethoxyphenyl group
Scientific Research Applications
4-[(3,4,5-Trimethoxyphenyl)thioacetyl]morpholine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(3,4,5-Trimethoxyphenyl)thioacetyl]morpholine involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes like tubulin or heat shock protein 90 (Hsp90), leading to disruption of cellular processes such as cell division and protein folding .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate: A dihydrofolate reductase (DHFR) inhibitor.
Trimethoprim: Another DHFR inhibitor.
Uniqueness
4-[(3,4,5-Trimethoxyphenyl)thioacetyl]morpholine stands out due to its unique combination of a morpholine ring and a trimethoxyphenyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
64039-00-5 |
---|---|
Molecular Formula |
C15H21NO4S |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-morpholin-4-yl-2-(3,4,5-trimethoxyphenyl)ethanethione |
InChI |
InChI=1S/C15H21NO4S/c1-17-12-8-11(9-13(18-2)15(12)19-3)10-14(21)16-4-6-20-7-5-16/h8-9H,4-7,10H2,1-3H3 |
InChI Key |
GFYDCJTVZXIHOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC(=S)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.